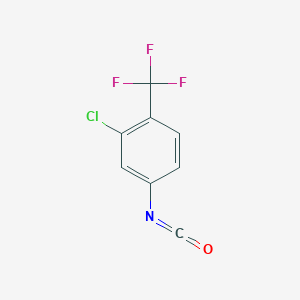
Methyl 2-(4-amino-3-fluorophenoxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-amino-3-fluorophenoxy)propanoate is an organic compound with a complex structure that includes an amino group, a fluoro group, and a phenoxy group attached to a propionic acid methyl ester backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-fluorophenoxy)propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-fluorobenzaldehyde with nitric acid and sulfuric acid to produce 4-fluoro-3-nitrobenzaldehyde. This intermediate is then reduced using sodium borohydride, followed by hydrogenolysis of the nitro group and subsequent azidation to yield 3-azide-4-fluorobenzyl alcohol. The final step involves the esterification of the propionic acid with methanol under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
Methyl 2-(4-amino-3-fluorophenoxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoro group can be reduced under specific conditions to form a hydroxy derivative.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while nucleophilic substitution of the phenoxy group can produce various substituted phenoxy derivatives.
科学的研究の応用
Methyl 2-(4-amino-3-fluorophenoxy)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
作用機序
The mechanism of action of Methyl 2-(4-amino-3-fluorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide
- 3-Azide-4-fluoro-L-phenylalanine
Uniqueness
Methyl 2-(4-amino-3-fluorophenoxy)propanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable tool in various research applications .
特性
分子式 |
C10H12FNO3 |
|---|---|
分子量 |
213.21 g/mol |
IUPAC名 |
methyl 2-(4-amino-3-fluorophenoxy)propanoate |
InChI |
InChI=1S/C10H12FNO3/c1-6(10(13)14-2)15-7-3-4-9(12)8(11)5-7/h3-6H,12H2,1-2H3 |
InChIキー |
FFBSCRSUKMEEOO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)OC1=CC(=C(C=C1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9,10-Anthracenedione, 1,4-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-](/img/structure/B8594501.png)

![1H-Indol-5-ol, 3-(1-azabicyclo[2.2.2]oct-3-yl)-](/img/structure/B8594506.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]-4-nitropyridine](/img/structure/B8594518.png)
![2-Chloro-4-iodo-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8594523.png)


